MSC2504877 MSC2504877 MSC2504877 is a novel tankyrase inhibitor, enhancing the effects of clinical cdk4/6 inhibitors
Brand Name: Vulcanchem
CAS No.: 1460286-21-8
VCID: VC0536391
InChI: InChI=1S/C17H18N2O2/c1-11-4-9-15-16(20)18-14(10-19(11)15)12-5-7-13(8-6-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20)
SMILES: O=C1C2=CC=C(C)N2C=C(C3=CC=C(C(C)(O)C)C=C3)N1
Molecular Formula: C17H18N2O2
Molecular Weight: 282.343

MSC2504877

CAS No.: 1460286-21-8

Cat. No.: VC0536391

Molecular Formula: C17H18N2O2

Molecular Weight: 282.343

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MSC2504877 - 1460286-21-8

Specification

CAS No. 1460286-21-8
Molecular Formula C17H18N2O2
Molecular Weight 282.343
IUPAC Name 3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one
Standard InChI InChI=1S/C17H18N2O2/c1-11-4-9-15-16(20)18-14(10-19(11)15)12-5-7-13(8-6-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20)
Standard InChI Key MPXAEYSGFKRDQM-UHFFFAOYSA-N
SMILES O=C1C2=CC=C(C)N2C=C(C3=CC=C(C(C)(O)C)C=C3)N1
Appearance Solid powder

Introduction

MSC2504877 is a novel, potent, and orally active small molecule inhibitor of tankyrase enzymes. Tankyrases are part of the PARP superfamily and play a crucial role in various cellular processes, including the regulation of telomere length and the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer cells . MSC2504877 has been studied for its potential in cancer therapy, particularly in targeting APC mutant colorectal tumor cells.

Mechanism of Action

MSC2504877 inhibits tankyrase enzymes, which are involved in the Wnt/β-catenin signaling pathway. This pathway is critical for cell proliferation and is frequently hyperactivated in colorectal cancers. By inhibiting tankyrase, MSC2504877 suppresses Wnt signaling, thereby reducing tumor cell growth . Additionally, MSC2504877 has been shown to enhance the effects of CDK4/6 inhibitors like palbociclib by promoting G1 cell cycle arrest and cellular senescence in tumor cells .

Combination Therapy with CDK4/6 Inhibitors

Studies have demonstrated that combining MSC2504877 with CDK4/6 inhibitors such as palbociclib enhances its anticancer effects. This combination not only increases G1 cell cycle arrest but also suppresses the upregulation of cyclins D2 and E2, which are typically induced by CDK4/6 inhibitors alone. Furthermore, it enhances the suppression of phospho-Rb, a key downstream target of CDK4/6 .

Resistance Mechanisms

The presence of oncogenic mutations, such as the Kras p.G12D mutation, can confer resistance to the combination of MSC2504877 and palbociclib. This highlights the need for further research into overcoming resistance mechanisms in cancer therapy .

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